molecular formula C7H3ClF3N3O B2495813 1-Azido-2-chloro-4-(trifluoromethoxy)benzene CAS No. 2470435-21-1

1-Azido-2-chloro-4-(trifluoromethoxy)benzene

Cat. No. B2495813
CAS RN: 2470435-21-1
M. Wt: 237.57
InChI Key: VSHDQKJEDBENTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related azido-substituted benzene derivatives often involves nucleophilic substitution reactions or the addition of azide groups to suitable precursors. For example, an efficient method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles demonstrates the utility of azido-substituted benzenes in constructing complex molecules through 1,3-dipolar cycloaddition reactions (Hu et al., 2008).

Molecular Structure Analysis

The molecular structure of azido-substituted benzene derivatives is crucial for their reactivity. X-ray crystallography provides definitive structural confirmation, revealing the orientation of substituents and their electronic effects on the benzene core. The structure of a similar compound was confirmed by elemental analysis, NMR, and X-ray crystallography, highlighting the importance of these techniques in understanding the molecular geometry and reactivity of azido-substituted benzenes (Hu et al., 2008).

Scientific Research Applications

Synthesis of New Triazole Derivatives

This compound has been instrumental in synthesizing new 1,2,3-triazole derivatives with potential applications in corrosion inhibition. Negrón-Silva et al. (2013) synthesized ten 1,4-disubstituted 1,2,3-triazoles demonstrating the versatility of azido-benzene derivatives in click chemistry reactions for developing materials with specific industrial applications (Negrón-Silva et al., 2013).

Regioselective Synthesis of Triazoles

Hu et al. (2008) reported an efficient method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, showcasing the compound's utility in regioselective synthesis. This highlights its significance in the precise fabrication of organic molecules, which can be crucial for developing advanced materials and pharmaceuticals (Hu et al., 2008).

Development of Photoaffinity Labels

The photochemistry of azido-trifluoroindole derivatives, closely related to the azido-benzene compound, has been explored for potential applications in photoaffinity labeling, indicating the role of such compounds in biochemistry for studying molecular interactions (Shaffer & Platz, 1989).

Improved Synthesis Techniques

Kopach et al. (2009) developed a safer batch process for synthesizing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, emphasizing the importance of such compounds in facilitating safer and more efficient chemical synthesis processes (Kopach et al., 2009).

properties

IUPAC Name

1-azido-2-chloro-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDQKJEDBENTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-2-chloro-4-(trifluoromethoxy)benzene

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